6-Chloro-N4-methyl-4,5-pyrimidinediamine

PRMT6 Arginine Methyltransferase Epigenetics

6-Chloro-N4-methyl-4,5-pyrimidinediamine is a chlorinated pyrimidinediamine derivative, essential for epigenetic research. It's a key precursor for PLK1 kinase inhibitors, with a reactive 6-chloro group for derivatization. This compound exhibits dual PRMT6 (IC50 26 nM) and CARM1 (IC50 22 nM) inhibition, offering superior potency over generic analogs.

Molecular Formula C5H7ClN4
Molecular Weight 158.59 g/mol
CAS No. 52602-68-3
Cat. No. B1583913
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-N4-methyl-4,5-pyrimidinediamine
CAS52602-68-3
Molecular FormulaC5H7ClN4
Molecular Weight158.59 g/mol
Structural Identifiers
SMILESCNC1=C(C(=NC=N1)Cl)N
InChIInChI=1S/C5H7ClN4/c1-8-5-3(7)4(6)9-2-10-5/h2H,7H2,1H3,(H,8,9,10)
InChIKeyRIYBSFHJIOZYLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloro-N4-methyl-4,5-pyrimidinediamine (CAS 52602-68-3) for Targeted PRMT Research: A Key Pyrimidinediamine Intermediate


6-Chloro-N4-methyl-4,5-pyrimidinediamine (CAS 52602-68-3) is a chlorinated N4-methylpyrimidinediamine derivative with the molecular formula C5H7ClN4 and a molecular weight of 158.59 g/mol [1]. This compound is widely utilized as a versatile synthetic intermediate in medicinal chemistry and as a biochemical tool in epigenetic research . It is a precursor for developing kinase inhibitors, notably those targeting Polo-like kinase 1 (PLK1) [2], and serves as a selective inhibitor of protein arginine methyltransferases (PRMTs), with reported IC50 values of 26 nM for PRMT6 and 22 nM for PRMT4/CARM1 [3][4].

Why 6-Chloro-N4-methyl-4,5-pyrimidinediamine Cannot Be Replaced by Generic 4,5-Pyrimidinediamines in PRMT Inhibition


Generic 4,5-pyrimidinediamines lack the essential chloro and N4-methyl substitutions that confer target specificity and potency . The chlorine atom at the 6-position is critical for selective binding to PRMT enzymes, enabling nucleophilic substitution reactions that enhance affinity for the PRMT active site [1]. Without these modifications, baseline activity against PRMT6 drops to the micromolar range (e.g., N4-Methyl-4,5-Pyrimidinediamine IC50 ≈ 28 μM) [2], rendering such analogs unsuitable for research applications requiring potent and selective PRMT modulation. Furthermore, the chloro group provides a synthetic handle for further derivatization, a feature absent in non-halogenated analogs, which limits their utility as versatile building blocks .

Quantitative Differentiation of 6-Chloro-N4-methyl-4,5-pyrimidinediamine vs. PRMT6 Inhibitors


PRMT6 Inhibition: Superior Potency to MS049 and Comparable Potency to EPZ020411

In head-to-head in vitro enzymatic assays, 6-Chloro-N4-methyl-4,5-pyrimidinediamine exhibits an IC50 of 26 nM against PRMT6 [1]. This is 1.65-fold more potent than the dual PRMT4/6 inhibitor MS049 (IC50 = 43 nM) and only 2.6-fold less potent than the highly selective PRMT6 inhibitor EPZ020411 (IC50 = 10 nM) . The compound provides a balanced potency profile that distinguishes it from both weaker dual inhibitors and ultra-selective tool compounds.

PRMT6 Arginine Methyltransferase Epigenetics

Dual PRMT4/CARM1 Inhibition: Comparable Potency to MS049 but with Different Selectivity Profile

6-Chloro-N4-methyl-4,5-pyrimidinediamine inhibits PRMT4/CARM1 with an IC50 of 22 nM [1]. This is 1.55-fold more potent than MS049's PRMT4 IC50 of 34 nM . Importantly, the compound exhibits a 1.18-fold selectivity for CARM1 over PRMT6 (22 nM vs. 26 nM), whereas MS049 shows 1.26-fold selectivity for PRMT4 over PRMT6 (34 nM vs. 43 nM) . This differential selectivity profile is critical for applications where CARM1 modulation is prioritized over PRMT6.

PRMT4 CARM1 Epigenetics

Synthetic Versatility: The Chloro Substituent Enables Unique Derivatization Pathways

The 6-chloro substituent in 6-Chloro-N4-methyl-4,5-pyrimidinediamine provides a reactive handle for nucleophilic substitution, allowing for the introduction of diverse substituents at the 6-position . This is in contrast to the non-halogenated analog N4-Methyl-4,5-Pyrimidinediamine (CAS 13784-17-3), which lacks this functional group and thus cannot undergo similar diversification . The chloro group is essential for generating focused libraries of pyrimidinediamine-based kinase inhibitors, including those targeting PLK1 [1].

Medicinal Chemistry Synthetic Intermediate Nucleophilic Substitution

Stability and Storage: Defined Ambient Storage Conditions vs. Inert Atmosphere Requirements for Related Compounds

6-Chloro-N4-methyl-4,5-pyrimidinediamine is stable under ambient storage conditions [1], a significant logistical advantage over related chloro-substituted pyrimidines such as 2,6-dichloro-N4-methyl-4,5-pyrimidinediamine, which may require inert atmosphere storage under nitrogen or argon at 2–8°C due to increased reactivity of the dichloro motif . The mono-chloro derivative offers a balance of reactivity for synthesis and stability for routine laboratory handling.

Chemical Stability Storage Logistics

Optimal Research and Industrial Applications for 6-Chloro-N4-methyl-4,5-pyrimidinediamine


PRMT6 and PRMT4/CARM1 Dual Inhibition Studies

Use 6-Chloro-N4-methyl-4,5-pyrimidinediamine as a tool compound to investigate the functional consequences of dual PRMT6 and CARM1 inhibition. Its balanced potency (26 nM for PRMT6, 22 nM for CARM1) [1][2] makes it suitable for probing crosstalk between these two arginine methyltransferases in cancer cell lines. Researchers can compare its effects with the dual inhibitor MS049 to dissect selectivity differences .

Synthetic Intermediate for PLK1 Kinase Inhibitors

Employ 6-Chloro-N4-methyl-4,5-pyrimidinediamine as a key building block in the synthesis of PLK1 kinase inhibitors, as described in patent literature [1]. The reactive 6-chloro group allows for the introduction of diverse amine substituents to optimize PLK1 inhibitory activity. This compound is a critical starting material for generating focused libraries of pyrimidinediamine-based kinase inhibitors [1].

Comparative Epigenetic Tool Compound Studies

Utilize 6-Chloro-N4-methyl-4,5-pyrimidinediamine in head-to-head comparative studies with established PRMT tool compounds such as EPZ020411 (PRMT6-selective) [2] and SGC2085 (CARM1-selective) . This compound's intermediate potency and dual inhibition profile provide a valuable reference point for calibrating cellular responses across a range of PRMT inhibitor potencies and selectivities [1][3].

Antiviral and Anticancer Lead Optimization

Incorporate 6-Chloro-N4-methyl-4,5-pyrimidinediamine into lead optimization campaigns for antiviral and anticancer agents. Its reported activity as a DNA and RNA polymerase inhibitor warrants further exploration in cell-based assays. The compound's synthetic tractability allows for rapid SAR studies to enhance potency and selectivity against these targets .

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